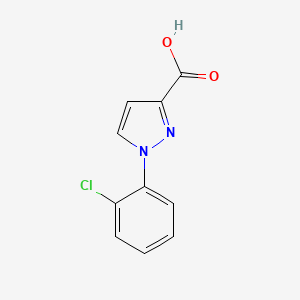

1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Overview

Description

The compound “1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, ketamine, a compound with a similar structure, has been synthesized in five steps . The process involved the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and X-Ray Analysis : The compound and its derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, have been synthesized with specific focus on their structural characterization using X-ray crystallography. This analysis has been crucial for unambiguous structure determination, especially for identifying regioisomers (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Hybridizing Agents : Derivatives of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid, like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, have been synthesized and identified as chemical hybridizing agents in agricultural research, particularly for wheat and barley (Beck, Lynch, & Wright, 1988).

Functionalization Reactions : Research has been conducted on the functionalization reactions of similar compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, with various aminophenols. These studies provide insights into the reaction mechanisms and the structure of newly synthesized compounds (Yıldırım & Kandemirli, 2006).

Advanced Materials and Applications

Optical Nonlinearity : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are closely related to the core structure of this compound, have been studied for their optical nonlinearity properties. This research opens pathways for potential applications in optical limiting, a key aspect of photonics and laser technology (Chandrakantha et al., 2013).

Antimicrobial Properties : Some derivatives have been explored for their antimicrobial properties, showcasing the potential of this compound derivatives in medical and pharmaceutical research (Prabhudeva et al., 2017).

Coordination Chemistry : The derivatives of pyrazole-dicarboxylate acid, similar in structure to this compound, have been used to synthesize novel coordination complexes with metals like Cu, Co, and Zn. These studies are significant in the field of coordination chemistry and material science (Radi et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.

Biochemical Pathways

The compound’s action on cAMP-specific 3’,5’-cyclic phosphodiesterase 4B affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in changes in gene expression, cell proliferation, and other downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cell type and the downstream targets of the cAMP-dependent pathway. For instance, in some cell types, increased cAMP levels can inhibit cell proliferation, while in others, it might promote cell survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH and composition of the bodily fluids, and the specific characteristics of the target cells .

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUVNZVHZHYLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

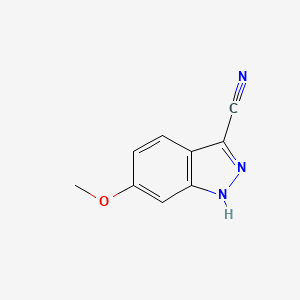

![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)

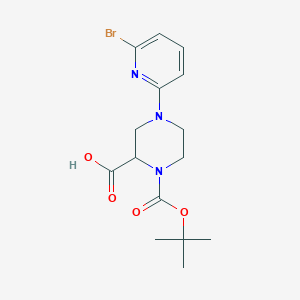

![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)

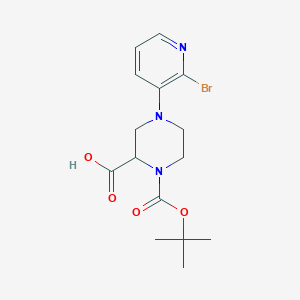

![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)